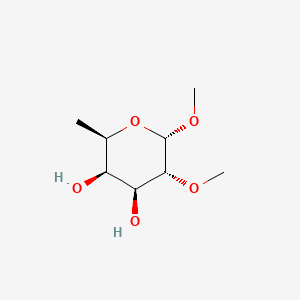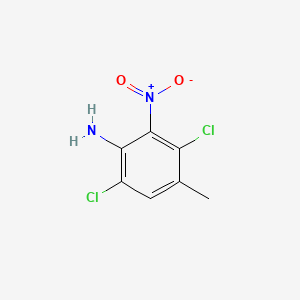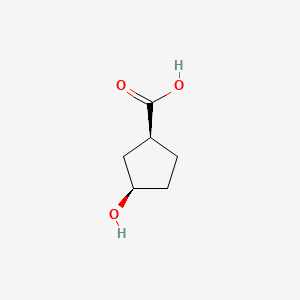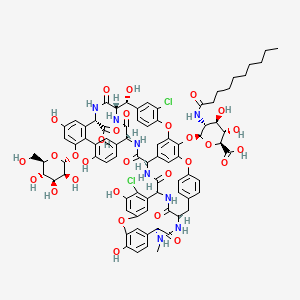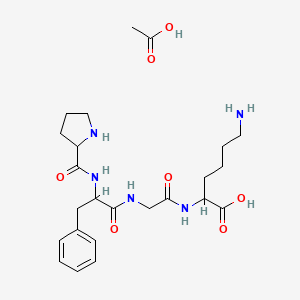
PRO-PHE-GLY-LYS ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–prolylphenylalanylglycyllysine (1/1) is a complex organic compound that combines acetic acid with a peptide sequence consisting of proline, phenylalanine, glycine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–prolylphenylalanylglycyllysine (1/1) typically involves the stepwise assembly of the peptide sequence followed by the conjugation of acetic acid. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of reactive side chains with protecting groups like Fmoc or Boc.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–prolylphenylalanylglycyllysine (1/1) can undergo various chemical reactions, including:
Oxidation: The peptide sequence can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents under mild conditions to avoid peptide degradation.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Wissenschaftliche Forschungsanwendungen
Acetic acid–prolylphenylalanylglycyllysine (1/1) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive peptide with therapeutic properties.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of acetic acid–prolylphenylalanylglycyllysine (1/1) involves its interaction with specific molecular targets and pathways. The peptide sequence can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may enhance the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid–prolylphenylalanylglycylarginine (1/1): Similar peptide sequence but with arginine instead of lysine.
Acetic acid–prolylphenylalanylglycylhistidine (1/1): Contains histidine instead of lysine.
Uniqueness
Acetic acid–prolylphenylalanylglycyllysine (1/1) is unique due to the presence of lysine, which can introduce additional functional groups for further modification. This compound’s specific sequence and structure confer distinct biological and chemical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
104180-29-2 |
|---|---|
Molekularformel |
C24H37N5O7 |
Molekulargewicht |
507.588 |
IUPAC-Name |
acetic acid;6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H33N5O5.C2H4O2/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16;1-2(3)4/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32);1H3,(H,3,4) |
InChI-Schlüssel |
CNOCCUPPTCYBQC-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[1-(3,4,5,6-tetrahydro-2-pyridinyl)cyclopropyl]- (9CI)](/img/new.no-structure.jpg)
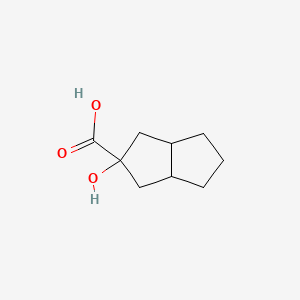
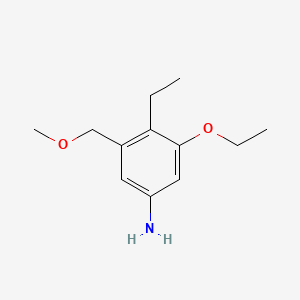
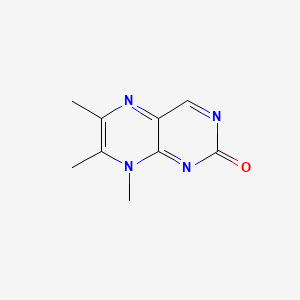
![5-{(Z)-[4-(Carbamimidoylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B563956.png)
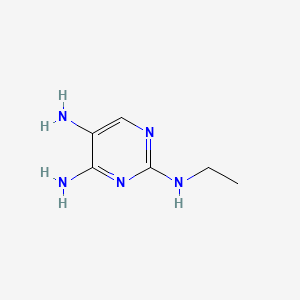
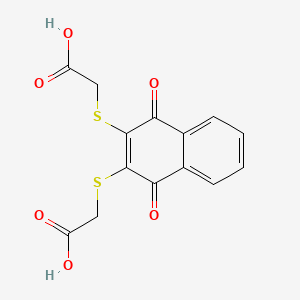
![2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B563961.png)
